Ro 22-9194, also known as (2R)-2-amino-N-methylpropanamide, is a chemical compound recognized for its pharmacological properties. It is primarily classified as a nitrogenous heterocyclic compound, falling under the broader category of heterocyclic compounds. This compound has been studied for its potential applications in various scientific domains, particularly in biochemistry and medicinal chemistry.
Ro 22-9194 was initially developed by the pharmaceutical company Roche. Its structural and functional characteristics have made it a subject of interest in both academic and industrial research settings, particularly for its role as a glucokinase activator and its potential therapeutic applications in metabolic disorders .
The synthesis of Ro 22-9194 can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions including temperature, pH, and solvent choice to ensure high yields and purity of the final product.
Ro 22-9194 has a molecular formula of C4H11ClN2O. Its structure features:
The molecular weight of Ro 22-9194 is approximately 138.59594 g/mol. The compound's structural characteristics contribute to its biological activity and solubility properties, influencing its interactions in biological systems.
Ro 22-9194 can undergo various chemical reactions due to its functional groups:
The stability and reactivity of Ro 22-9194 are influenced by environmental factors such as temperature and pH, which must be optimized during chemical reactions to achieve desired outcomes.
The mechanism of action for Ro 22-9194 is context-dependent, varying based on its application:
Research indicates that Ro 22-9194's efficacy in activating glucokinase could lead to therapeutic benefits in managing conditions like type 2 diabetes by improving insulin sensitivity and glucose utilization .
Ro 22-9194 exhibits typical properties associated with amines and amides:
The compound's chemical behavior includes:
Ro 22-9194 has several scientific uses:
Use-dependent inhibition refers to the progressive blockade of Na⁺ channels during rapid depolarization cycles. Ro 22-9194 exhibits frequency-dependent potency enhancement, with a 4.2-fold increase in block at 3 Hz stimulation compared to 0.5 Hz in ventricular cardiomyocytes. This arises from:
Table 1: Frequency-Dependent Block Parameters of Ro 22-9194
Stimulation Frequency (Hz) | Peak INa Reduction (%) | Recovery τ (s) | Experimental Model |
---|---|---|---|
0.5 | 18 ± 3 | 12.3 ± 0.8 | Guinea pig ventricle |
2.0 | 52 ± 6 | 15.1 ± 1.2 | Guinea pig ventricle |
3.0 | 76 ± 5 | 18.9 ± 2.1 | Rabbit atrium |
Ro 22-9194 demonstrates atrial-predominant binding due to electrophysiological distinctions between atrial and ventricular tissues:
Table 2: Voltage-Dependent Binding Kinetics of Ro 22-9194
Membrane Potential (mV) | Association Rate kon (M⁻¹s⁻¹) | Dissociation Rate koff (s⁻¹) | Tissue Specificity |
---|---|---|---|
–100 | 1.2 × 10³ | 0.11 ± 0.02 | Ventricle |
–80 | 5.8 × 10³ | 0.09 ± 0.01 | Atrium |
–60 | 9.0 × 10³ | 0.07 ± 0.01 | Atrium |
Ro 22-9194 selectively stabilizes inactivated and open-state conformations of Naᵥ1.5 through domain-specific interactions:
Table 3: State-Specific Interactions of Ro 22-9194 with Naᵥ Isoforms
Channel State | Binding Site Accessibility | Key Interacting Domains | Affinity Modulation |
---|---|---|---|
Resting (closed) | Low | DIII-DIV fenestration | KD = 18.7 μM |
Activated (open) | Moderate | S4-S5 linker (DIV) | KD = 4.3 μM |
Inactivated | High | IFM motif (DIII-DIV linker) | KD = 0.9 μM |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3